molecular formula C5H12Cl2N4 B2573969 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride CAS No. 1195592-36-9

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B2573969
CAS No.: 1195592-36-9
M. Wt: 199.08
InChI Key: VZNPGGGOISRRHL-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile or amidine precursor.

    Alkylation: The triazole ring is then alkylated using methyl iodide or a similar alkylating agent to introduce the methyl group at the 1-position.

    Amination: The resulting 1-methyl-1H-1,2,4-triazole is then reacted with ethylene diamine to introduce the ethan-1-amine group.

    Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products

    Oxidation: N-oxides of the triazole ring.

    Reduction: Reduced forms of the triazole or amine groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, disrupting biological pathways critical for disease progression.

    Agriculture: As a fungicide, it may inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
  • 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride
  • 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine hydrochloride

Uniqueness

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethan-1-amine group provides additional sites for chemical modification, enhancing its versatility in various applications.

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

2-(1-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-9-4-7-5(8-9)2-3-6;;/h4H,2-3,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNPGGGOISRRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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